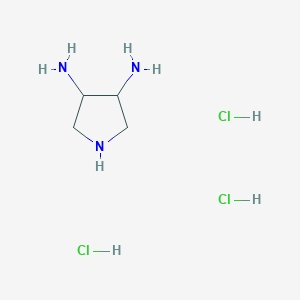

Pyrrolidine-3,4-diamine trihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine-3,4-diamine trihydrochloride is a useful research compound. Its molecular formula is C4H14Cl3N3 and its molecular weight is 210.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Synthesis of Bioactive Compounds

Pyrrolidine-3,4-diamine trihydrochloride is utilized as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the modification and development of compounds with specific biological activities. Notably, it has been involved in the synthesis of:

- HIV-1 Protease Inhibitors : The compound's dipeptidyl transferase inhibitors are critical in developing treatments for HIV infections. The trans-3,4-arrangement of pyrrolidine derivatives has shown efficacy against HIV-1 protease, a key enzyme in the viral life cycle .

- Anticoagulants : Certain derivatives of pyrrolidine-3,4-diamine have been identified as potent anticoagulants. Their mechanism involves inhibition of thrombin or factor Xa, which are essential for blood coagulation processes .

- Antibiotics and Antifungals : The compound has also been explored for its potential in synthesizing antibiotics and antifungal agents. Its structural modifications can lead to enhanced activity against resistant strains of bacteria and fungi .

Therapeutic Potential

Opioid Receptor Modulation

Recent studies have highlighted the compound's role in modulating opioid receptors, specifically targeting the kappa opioid receptor. Compounds derived from pyrrolidine-3,4-diamine exhibit selective binding properties that could lead to new analgesics with fewer side effects compared to traditional opioids .

Table 1: Summary of Case Studies Involving this compound

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine groups in pyrrolidine-3,4-diamine trihydrochloride participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Key Findings :

- Alkylation with methyl iodide introduces dimethyl groups at the 3,4-amine positions, enhancing steric hindrance and altering solubility.

- Acylation under mild conditions (room temperature, pyridine) preserves the stereochemical integrity of the pyrrolidine ring .

Condensation Reactions

The compound acts as a diamine precursor in condensation reactions, forming heterocyclic systems.

Example :

Reaction with α-imino esters in a 1,3-dipolar cycloaddition yields enantioselective pyrrolidine derivatives:

- Reagents : (Z)-β-Amidonitroalkenes, silver carbonate/(R,S)-ligand complexes, toluene .

- Product : Chiral cis-3,4-diaminopyrrolidines with 70–75% enantiomeric excess (ee) .

Mechanistic Insight :

- The reaction proceeds via a silver-catalyzed asymmetric pathway, where the diamine acts as a dipolarophile, forming a bicyclic transition state .

Reduction and Hydrolysis

The nitro groups in intermediates derived from this compound are reduced to amines under acidic conditions:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitroprolinate cycloadducts | Zn/HCl, ethanol, reflux (30 min) | cis-3,4-Diaminopyrrolidine | 89% |

Note : The reduction step does not epimerize the stereocenters, preserving enantiomeric purity .

Coordination Chemistry

The amine groups coordinate with transition metals, forming complexes for catalytic applications:

- Reagents : Ru-pincer complexes, hydrogen gas .

- Application : Catalytic hydrogenation of esters to alcohols, leveraging the diamine’s chelating ability .

Biological Activity Optimization

Derivatives of this compound are synthesized for pharmacological studies:

- Reaction : Coupling with carboxylic acids via EDC/HOBt.

- Example : Anti-inflammatory agents showing IC₅₀ values < 1 μM in COX-2 inhibition assays .

Limitations and Challenges

- Solubility : Low solubility in non-polar solvents restricts use in hydrophobic reaction environments.

- Steric Effects : Bulky substituents at the 3,4-positions reduce reactivity in sterically demanding reactions.

特性

分子式 |

C4H14Cl3N3 |

|---|---|

分子量 |

210.53 g/mol |

IUPAC名 |

pyrrolidine-3,4-diamine;trihydrochloride |

InChI |

InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H |

InChIキー |

MMERUENHQOAXRE-UHFFFAOYSA-N |

正規SMILES |

C1C(C(CN1)N)N.Cl.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。